Allyltriisopropylsilane
Description
Evolution of Silicon Reagents in Organic Chemistry
The field of organosilicon chemistry has evolved significantly since the initial synthesis of tetraethylsilane (B1293383) in 1863. wikipedia.orgsigmaaldrich.com Early work by pioneers like Frederick Kipping laid the groundwork, but it was the post-war boom in silicone polymer research that made organosilicon monomers widely available. wikipedia.org This accessibility spurred an explosive growth in the application of silicon-containing compounds in organic synthesis. Chemists learned that by strategically replacing a hydrogen atom with a silicon moiety, one could activate substrates, direct the course of reactions, or protect functional groups. wikipedia.org Key concepts such as the stability of silicon-carbon bonds, the exceptional strength of silicon-oxygen and silicon-fluorine bonds, and the ability of silicon to stabilize a positive charge at a β-carbon (the β-silicon effect) became foundational principles. chiralpedia.com This led to the development of a vast toolkit of silicon-based reagents, including silyl (B83357) ethers for alcohol protection, silyl enol ethers as enolate surrogates, and organosilanes as versatile nucleophiles. ontosight.aidntb.gov.ua
Significance of Allylsilanes as Synthetic Intermediates
Among the diverse classes of organosilicon reagents, allylsilanes have emerged as particularly important building blocks in organic synthesis. chemimpex.com These compounds are valued for their stability, low toxicity, and ease of handling compared to more reactive organometallic counterparts like allyl-Grignard or allyllithium reagents. qmul.ac.uk Their utility stems from their ability to act as nucleophilic allylating agents, reacting with a wide range of electrophiles, such as aldehydes, ketones, and imines, typically under Lewis acid catalysis. lookchem.comrsc.org The driving force for this reactivity is the stabilization of the intermediate carbocation by the β-silicon group, which ensures that the carbon-carbon bond formation occurs regioselectively at the γ-position of the allyl system. cymitquimica.com This predictable reactivity has made allylsilanes indispensable for the stereocontrolled construction of complex molecules, including the synthesis of homoallylic alcohols and amines, and for building carbocyclic ring systems through intramolecular cyclizations. cymitquimica.comnih.gov
Positioning of Allyltriisopropylsilane within Organosilicon Chemistry Research
This compound (TIPS-allyl) occupies a distinct and important position within the family of allylsilane reagents. Its defining feature is the sterically demanding triisopropylsilyl (TIPS) group. lookchem.comcymitquimica.com This bulky group imparts several unique characteristics that differentiate it from less hindered analogues like allyltrimethylsilane (B147118) (TMS-allyl). The steric bulk of the TIPS group can significantly influence the stereochemical outcome of reactions, providing higher levels of diastereoselectivity or enantioselectivity in certain transformations. nih.govresearchgate.net While its increased size can sometimes lead to slower reaction rates compared to smaller allylsilanes, this can be advantageous for controlling selectivity. semanticscholar.orgnih.gov Research has shown that this compound is a valuable tool for exploring new synthetic pathways and for the stereoselective construction of complex ring systems, such as in [3+2] cycloaddition reactions. lookchem.comresearchgate.netresearchgate.net Its unique balance of reactivity and steric influence makes it a specialized reagent for achieving specific synthetic goals where other allylsilanes may be less effective. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tri(propan-2-yl)-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHUJRZKBYZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC=C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407556 | |
| Record name | Allyltriisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24400-84-8 | |
| Record name | Allyltriisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriisopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Methodologies for Allyltriisopropylsilane Derivatives
Modern Synthetic Routes to Allyltriisopropylsilane
The synthesis of this compound can be accomplished through various advanced and classical methods, ranging from transition-metal-catalyzed reactions to the use of highly reactive organometallic reagents.
The functionalization of C-H bonds is a significant area of catalysis, and the silylation of these bonds provides a direct route to organosilanes. nih.gov Transition-metal-catalyzed silylation of C(sp³)–H bonds is a developing field for creating sp³C–SiR₃ linkages. rsc.org Catalytic systems involving metals like rhodium and iridium have been developed for the enantioselective silylation of C-H bonds, highlighting the potential for creating chiral silicon-containing molecules. nih.gov These methods often involve the catalytic activation of an unactivated C-H bond, followed by the introduction of a silyl (B83357) group, which can be applied to the synthesis of complex molecules and materials. nih.gov While direct silylation of a propane (B168953) C-H bond to form this compound is challenging, related strategies involving the silylation of allylic electrophiles are more common. thieme-connect.de
The hydrosilylation of allenes, which involves the addition of a hydrogen atom and a silyl group across a carbon-carbon double bond, is a direct and atom-economical method for preparing allylsilanes. d-nb.info A significant challenge in allene (B1206475) hydrosilylation is controlling regioselectivity and stereoselectivity, as multiple isomers can be formed. d-nb.info
Recent advancements have demonstrated that specific transition metal catalysts can steer the reaction towards the desired linear (E)-allylsilanes.
Copper-Catalyzed Hydrosilylation : A copper-catalyzed hydrosilylation of terminal allenes provides linear (E)-allylsilanes with excellent regio- and stereoselectivity under mild conditions. d-nb.info This method is effective for producing both di-substituted and tri-substituted (E)-allylsilanes. d-nb.info
Nickel-Catalyzed Hydrosilylation : Nickel catalysis offers a way to control the stereochemical outcome of the hydrosilylation of 1,1-disubstituted allenes. rsc.orgnih.gov By carefully selecting the ligand, the reaction can be directed to form either (Z)- or (E)-allylsilanes. For instance, using tricyclohexylphosphine (B42057) as a ligand favors the production of (E)-allylsilanes. rsc.orgnih.gov This highlights the crucial role of ligand-induced steric effects in determining the stereoselectivity of the reaction. nih.gov
Cobalt-Catalyzed Hydrosilylation : In contrast, cobalt-based catalysts have been employed for the highly stereoselective synthesis of (Z)-allylsilanes from terminal allenes, demonstrating how the choice of metal can dictate the isomeric outcome. d-nb.info
Transition-Metal-Free Hydrosilylation : A method using commercially available lithium triethylborohydride (LiHBEt₃) as a catalyst provides a transition-metal-free alternative for the hydrosilylation of allenes to give (E)-allylsilanes in good yields. organic-chemistry.org
| Catalyst System | Substrate | Product Stereochemistry | Key Feature |
|---|---|---|---|
| Copper-hydride (CuH) | Terminal Allenes | (E)-Allylsilanes | Excellent regio- and stereoselectivity for linear products. d-nb.info |
| Nickel / Tricyclohexylphosphine | 1,1-Disubstituted Allenes | (E)-Allylsilanes | Ligand choice controls stereoselectivity. rsc.orgnih.gov |
| Lithium Triethylborohydride (LiHBEt₃) | Mono- and Disubstituted Allenes | (E)-Allylsilanes | Environmentally friendly, transition-metal-free method. organic-chemistry.org |
A fundamental and widely used method for forming carbon-silicon bonds is through nucleophilic substitution. gacariyalur.ac.in This reaction involves a nucleophile attacking an electrophilic silicon center, displacing a leaving group. gacariyalur.ac.in To synthesize this compound, this typically involves the reaction of an allyl nucleophile with an appropriate triisopropylsilyl electrophile. lookchem.com The most common electrophile for this purpose is triisopropylchlorosilane. The nucleophile is generally an organometallic species, such as an allyl Grignard reagent or an allyllithium reagent. lookchem.comlibretexts.org The reaction proceeds via an Sₙ2-type mechanism where the allyl group attacks the silicon atom, and the chloride ion is expelled as the leaving group. qmul.ac.uk
Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles and bases frequently used in organic synthesis to form new carbon-carbon bonds. libretexts.orgwikipedia.org Their utility extends to the formation of carbon-silicon bonds.
The synthesis of this compound using these reagents follows a straightforward pathway:
Preparation of the Organometallic Reagent : Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium metal in an ether solvent. youtube.com Similarly, allyllithium can be generated, although it is often more reactive. taylorandfrancis.com
Reaction with the Silane : The resulting allyl Grignard or allyllithium reagent is then reacted with triisopropylchlorosilane. The nucleophilic allyl carbon attacks the electrophilic silicon atom, displacing the chloride to form this compound. lookchem.com
This method is highly effective and is a common laboratory-scale preparation. Zinc-catalyzed and copper-catalyzed variations of the reaction between chlorosilanes and Grignard reagents have also been reported to proceed efficiently. lookchem.com
| Organometallic Reagent | Silicon Source | Solvent | General Reaction |
|---|---|---|---|
| Allylmagnesium Bromide (Grignard) | Triisopropylchlorosilane | Diethyl ether, THF | Nucleophilic substitution. libretexts.org |
| Allyllithium | Triisopropylchlorosilane | Diethyl ether, THF | Nucleophilic substitution; often more reactive than Grignard reagents. youtube.com |
The carbosilylation of 1,3-dienes is an effective method for synthesizing allylsilanes. researchgate.net A notable example is the palladium-catalyzed three-component coupling reaction. researchgate.net This process involves the reaction of an acid chloride, an organodisilane, and a 1,3-diene, which achieves a 1,4-carbosilylation of the diene to produce an (E)-allylsilane. thieme-connect.de This approach is valuable as it allows for the incorporation of a variety of functional groups from the acid chloride component into the final allylsilane product. thieme-connect.de
Organolithium and Organomagnesium Compound-Based Methodologies
Preparation of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be achieved either by using substituted starting materials in the established synthetic routes or by the post-synthesis functionalization of this compound itself.
One prominent example of post-synthesis modification is the conversion of this compound to a fluorohydrin derivative. nih.govacs.org This transformation proceeds in two steps:
Epoxidation : this compound is first reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding epoxide, triisopropyl(oxiran-2-ylmethyl)silane. nih.gov
Ring-Opening : The resulting epoxide is then treated with an HF source, like triethylamine (B128534) trihydrofluoride (HF·Et₃N). nih.govsemanticscholar.org This opens the epoxide ring with high regioselectivity, yielding 2-fluoro-3-(triisopropylsilyl)propan-1-ol. nih.govacs.org
This reaction sequence demonstrates how the parent this compound can serve as a precursor to more complex, functionalized organosilanes. chemimpex.com The highest yield for this specific transformation was achieved starting from this compound, which gave the fluorohydrin product in 92% yield. nih.govsemanticscholar.org The reaction benefits from a β-silyl effect, which stabilizes a cationic intermediate, facilitating the epoxide opening at room temperature with high regioselectivity. semanticscholar.org
| Step | Reagents | Intermediate/Product | Key Finding |
|---|---|---|---|
| 1. Epoxidation | This compound, mCPBA | Triisopropyl(oxiran-2-ylmethyl)silane | Forms the intermediate epoxide. nih.gov |
| 2. Ring-Opening | Triisopropyl(oxiran-2-ylmethyl)silane, HF·Et₃N | 2-fluoro-3-(triisopropylsilyl)propan-1-ol | High regioselectivity due to β-silyl effect; 92% yield. nih.govsemanticscholar.org |
Enantioselective Synthesis of Chiral Allylsilanes
Chiral allylsilanes are highly versatile intermediates in modern organic synthesis. sioc-journal.cn They serve as valuable reagents for the stereoselective construction of carbon-carbon bonds, particularly in the synthesis of complex molecules with defined stereochemistry. sioc-journal.cnthieme-connect.com The ability of chiral allylsilanes to transfer their stereochemical information with high fidelity has driven significant research into developing efficient and highly selective methods for their preparation. sioc-journal.cnthieme-connect.com Catalytic enantioselective strategies are at the forefront of this effort, offering atom-economical routes to these crucial building blocks. sioc-journal.cn
A variety of catalytic systems have been successfully employed to synthesize enantioenriched allylsilanes, including methods based on hydrosilylation, conjugate addition, and allylic substitution, among others. These methodologies leverage chiral catalysts to control the stereochemical outcome of the reaction, providing access to allylsilanes with high enantiomeric purity.
Catalytic Hydrosilylation
Catalytic hydrosilylation represents an atom-efficient approach for synthesizing chiral allylsilanes. This method typically involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, such as in allenes or dienes, mediated by a transition-metal catalyst bearing a chiral ligand.
Copper-Catalyzed Hydrosilylation of Allenes: Copper catalysis has emerged as a powerful tool for the enantioselective hydrosilylation of allenes. A notable strategy allows for a regiodivergent synthesis, where the selection of the solvent can direct the reaction to form either linear or branched allylsilanes. acs.org When targeting branched products, the use of a C₂-symmetric bisphosphine ligand enables the formation of chiral allylsilanes with excellent enantioselectivity, reaching up to 97% enantiomeric excess (ee). acs.org Furthermore, specific protocols have been developed for creating axial chirality, as demonstrated in the hydrosilylation of 4-substituted vinylidenecyclohexanes to produce axially chiral (cyclohexylidene)ethyl silanes using a specialized bisphosphite ligand (SPSiPO). researchgate.net This method exhibits broad functional group tolerance. researchgate.net
Iron-Catalyzed Hydrosilylation of Vinylcyclopropanes: In a novel approach, an iron-catalyzed asymmetric hydrosilylation of vinylcyclopropanes proceeds through a stereospecific carbon-carbon bond cleavage. nih.gov This reaction follows a kinetic resolution pathway, affording valuable chiral Z-allylic silanes with high enantioselectivity. nih.gov
Nickel-Catalyzed Hydrosilylation of Allenes: Nickel catalysis has also been successfully applied to the asymmetric hydrosilylation of 1,1-disubstituted allenes, achieving both high levels of regioselectivity and enantioselectivity. researchgate.net
Asymmetric Conjugate Addition
The conjugate addition of silicon nucleophiles to α,β-unsaturated systems is another cornerstone for the synthesis of chiral allylsilanes.
Rhodium-Catalyzed 1,4-Addition: A robust method involves the rhodium-catalyzed asymmetric 1,4-addition of alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes to β-silyl α,β-unsaturated ketones. acs.org By employing a chiral diene ligand, this process efficiently constructs complex chiral allylsilanes in high yields and enantiomeric excesses. acs.org The products are valuable precursors for subsequent stereoselective intramolecular allylation reactions. acs.org
| Method | Catalyst/Ligand | Substrate | Reagent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Rh-Catalyzed 1,4-Addition | Rhodium / (S,S)-Ph-bod* | β-silyl α,β-unsaturated ketone | Alkenyl[2-(hydroxymethyl)phenyl]dimethylsilane | High | High | acs.org |
Copper-Catalyzed Conjugate Silylation: Chiral 1,3-disubstituted allylsilanes can be synthesized via a copper(I)-catalyzed asymmetric 1,4-conjugate silylation of α,β-unsaturated sulfones. researchgate.net The reaction, which utilizes a chiral N-heterocyclic carbene (NHC) ligand, is followed by a Julia-Kocienski olefination to furnish the final product. researchgate.net
Other Enantioselective Methodologies
Beyond hydrosilylation and conjugate addition, several other innovative strategies have been developed.
Transition-Metal-Free Allylic Displacement: An approach that avoids transition metals has been reported for the synthesis of tertiary and quaternary α-chiral allylsilanes. researchgate.net This method is based on the enantioselective allylic displacement of γ-silylated allylic bromides with Grignard reagents, activated by a bidentate chiral N-heterocyclic carbene (NHC) ligand. researchgate.net The reaction proceeds with high γ-regioselectivity and enantioselectivity. researchgate.net
Chiral Auxiliary-Mediated Allylation: The use of chiral auxiliaries provides a classic yet effective strategy. Tartrate-ester modified allylsilanes, for instance, function as chiral reagents for the allylation of aldehydes without requiring an external catalyst. oup.com These 2-allyl-1,3,2-dioxasilolane-4,5-dicarboxylic esters react with aldehydes to give homoallylic alcohols in good yields and with enantiomeric excesses reaching up to 80%. oup.com
| Method | Reagent | Substrate | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral Auxiliary-Mediated Allylation | Tartrate-ester modified allylsilane | Aldehydes (e.g., nonanal) | None | 70-90% | Up to 80% | oup.com |
Photochemical Organocatalysis: A cutting-edge method employs visible-light activation of a chiral iminium ion formed between an α,β-unsaturated aldehyde and a chiral amine catalyst. nih.gov This excited species activates an allylsilane to generate an allylic radical, which is then intercepted with high stereocontrol, providing a novel route for conjugate allylation. nih.gov
Reactivity and Mechanistic Pathways
Electrophilic Substitution Reactions
The reactivity of allyltriisopropylsilane is dominated by electrophilic substitution, driven by the β-silicon effect. semanticscholar.orgnih.gov In these reactions, an electrophile adds to the terminal carbon of the allyl group's double bond. This generates a transient carbocation at the β-position relative to the silicon atom, which is significantly stabilized by hyperconjugation with the carbon-silicon bond. The reaction concludes with the elimination of the silyl (B83357) group, typically facilitated by a nucleophile, to form a new carbon-carbon bond at the γ-position of the original allylsilane. A prime example is the Hosomi-Sakurai reaction with carbonyl compounds, but the reactivity extends to other electrophiles, such as in the synthesis of fluorohydrins from epoxides or in cycloaddition reactions with imines. researchgate.netsemanticscholar.orgnih.gov
Role of the Triisopropylsilyl Group in Regio- and Stereoselectivity
The triisopropylsilyl (TIPS) group plays a crucial role in controlling the selectivity of reactions involving this compound. Its significant steric bulk can dictate the trajectory of an incoming electrophile, thereby influencing the stereochemical outcome. qmul.ac.uk In many cases, the bulky silyl group shields one face of the molecule, leading to preferential attack from the less hindered side and resulting in high diastereoselectivity. nih.gov For instance, in Lewis acid-mediated [3+2] cycloadditions with aromatic N-sulfonyl aldimines, this compound affords pyrrolidine (B122466) products with excellent cis selectivity. researchgate.net The TIPS group's influence extends to controlling conformational preferences of the reactant, which can translate into high stereocontrol in the product. nih.govqmul.ac.uk
Comparative Reactivity with Other Allylsilanes
The reactivity of this compound is often compared to that of less sterically hindered analogues, particularly allyltrimethylsilane (B147118) (allyl-TMS). Kinetic studies have shown that the electronic effect of the alkyl groups on silicon is a key factor, but steric hindrance also plays a significant role. In competitive experiments involving the formation of fluorohydrins, allyl-TMS was found to be significantly more reactive, being consumed much faster than other alkenes. semanticscholar.orgnih.gov However, this higher reactivity can sometimes be detrimental to selectivity. In a study on catalytic enantioselective Hosomi-Sakurai reactions, this compound gave a slightly better enantioselectivity than allyl-TMS, albeit with a lower chemical yield. This trade-off between reactivity and selectivity is a defining characteristic. The bulky TIPS group can slow the reaction rate but provides a more ordered transition state, leading to enhanced stereochemical control. nih.govthieme-connect.com
Applications in Organic Synthesis
Application in Hosomi-Sakurai Reactions
Allyltriisopropylsilane is a competent reagent in the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed allylation of electrophiles like aldehydes and ketones. cymitquimica.com The reaction provides a reliable method for forming carbon-carbon bonds and creating homoallylic alcohols. The choice of this compound over other allylsilanes in this context is often driven by the desire to enhance stereoselectivity. The steric bulk of the TIPS group can lead to higher diastereoselectivity in the addition to chiral aldehydes or ketones.
Formation of Homoallylic Alcohols
Regioselective Fluorohydrin Synthesis via Epoxidation and Epoxide Opening
Use as a Nucleophilic Allyl Source in Complex Molecule Synthesis
The unique properties of this compound make it a valuable reagent in the total synthesis of complex natural products. wikipedia.orgrsc.orgepfl.chsioc-journal.cn It has been employed as a key building block in formal cycloaddition reactions to construct intricate ring systems stereoselectively. A notable example is its use in a Lewis acid-promoted [3+2] cycloaddition to build the bicyclo[n.3.0]alkane core, which served as a key step in the total synthesis of the triquinane sesquiterpene (±)-β-isocomene. researchgate.net Its ability to participate in reactions that form multiple stereocenters with high control makes it a powerful tool for synthetic chemists tackling architecturally complex targets. chemimpex.comresearchgate.net
Applications of Allyltriisopropylsilane in Complex Molecule Synthesis
Total Synthesis of Natural Products and Bioactive Compounds
The construction of natural products and bioactive compounds often requires precise and efficient methods for forming carbon-carbon bonds and assembling complex ring systems. scribd.commskcc.orgoup.comoup.comscispace.com Allyltriisopropylsilane serves as a valuable tool in this context, enabling chemists to build challenging molecular frameworks. Current time information in Bangalore, IN.
Polyquinanes are a class of natural products characterized by multiple fused five-membered rings. The synthesis of these structures represents a significant challenge in organic chemistry. Research has demonstrated an improved and efficient synthetic strategy for linear tetraquinanes, which are precursors to various polyquinane natural products, utilizing this compound.
Table 1: Comparison of Synthetic Routes to Linear Tetraquinanes
| Metric | Conventional Synthesis | MWI-Assisted Synthesis with this compound |
|---|---|---|
| Number of Steps | 9 | 4 |
| Overall Yield | 9% | 29% |
| Key Reaction | Conventional [3+2] Cycloaddition | Microwave-Assisted [3+2] Cycloaddition |
Data sourced from research on improved synthetic strategies for linear tetraquinanes.
Taxol is a highly potent anti-cancer agent, and its complex structure has made it a major target for total synthesis. scribd.com The synthesis of its precursors, such as the functionalized AB ring system of 12-Demethyltaxol, is a critical area of research. The construction of this bicyclic system has been accomplished through strategies involving key steps like stereoselective allylation and intramolecular aldol (B89426) reactions. While this compound is a known reagent for constructing various ring systems through cycloaddition reactions, its specific application in the synthesis of the Taxol AB ring system is not prominently documented in the reviewed scientific literature. Syntheses reported in the literature for this specific precursor have utilized other allylating agents, such as allylmagnesium bromide.
Synthesis of Polyquinane-based Natural Products
Generation of Structural Complexity in Molecular Frameworks
This compound is instrumental in generating molecular complexity, particularly in the assembly of functionalized polycyclic cage compounds. One effective strategy involves a cross-metathesis (CM) reaction where the allyl group of this compound is used to introduce new functional handles onto a molecular scaffold.
In one study, unsaturated diols derived from Cookson's dione (B5365651) were subjected to a CM sequence with various olefinic partners, including this compound. This approach successfully yielded monofunctionalized cage compounds. However, the steric bulk of the three isopropyl groups attached to the silicon atom prevented the formation of a bicapped, or difunctionalized, product with this compound. This highlights how the steric nature of the reagent can be exploited for selective monofunctionalization. The use of different catalysts, such as the N-tolyl Grubbs catalyst, was found to be effective, particularly due to its tolerance for steric congestion around the reactive center.
Table 2: Selected Cross-Metathesis (CM) Products from Diol 20
| Olefinic Partner | Catalyst | Product(s) | Observations |
|---|---|---|---|
| This compound | N-tolyl Grubbs catalyst 16 | Monocapped product 26 | Good yield. Bicapped product was not obtained due to steric hindrance from isopropyl groups. |
| Allyltrimethylsilane (B147118) | N-tolyl Grubbs catalyst 16 | Monocapped product 25 | Good yield. |
| Methyl Acrylate (B77674) | N-tolyl Grubbs catalyst 16 | Bicapped product 28 | Only the bicapped product was observed. |
Data adapted from research on synthesizing functionalized cage compounds via cross-metathesis.
Role as a Protective Group in Multi-Step Syntheses
In the course of a multi-step synthesis of a complex molecule, it is often necessary to temporarily block, or "protect," certain reactive functional groups to prevent them from undergoing unwanted reactions. This compound can be used to introduce the triisopropylsilyl (TIPS) group, which serves as a robust protecting group, particularly for alcohols and amines. Current time information in Bangalore, IN.
The TIPS group is valued for its steric bulk, which confers high stability under a range of reaction conditions. This stability ensures that the protected functional groups remain intact while other parts of the molecule are being modified. Once the desired transformations are complete, the protecting group can be removed under specific conditions, revealing the original functional group and yielding the final product with improved yield and purity. Current time information in Bangalore, IN. The strategic use of protecting groups like TIPS is a cornerstone of modern organic synthesis, enabling the construction of highly complex and sensitive molecules.
Emerging Research Directions and Future Outlook
Green Chemistry Approaches in Allyltriisopropylsilane Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of this compound. Research is focused on developing more environmentally benign processes that improve atom economy, reduce waste, and utilize sustainable materials. Key areas of development include:
Atom-Economical Synthesis: Traditional methods for synthesizing allylsilanes can sometimes involve stoichiometric reagents and produce significant byproducts. Newer approaches aim to maximize the incorporation of all starting materials into the final product.
Sustainable Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives in reactions involving this compound. This includes the use of water, ionic liquids, or solvent-free conditions.
Catalytic Processes: The development of catalytic methods for both the synthesis and reactions of this compound is a cornerstone of green chemistry. Catalytic processes reduce the need for stoichiometric reagents, leading to less waste and often milder reaction conditions. For instance, the use of catalytic amounts of a base additive in the visible light-mediated deuteration of silanes with deuterium (B1214612) oxide offers a sustainable alternative to traditional methods. researchgate.net
Renewable Feedstocks: While not yet mainstream for this compound, future research may explore the use of renewable resources for the synthesis of the allyl or isopropyl moieties.
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity and selectivity of this compound in various chemical transformations are highly dependent on the catalytic system employed. Researchers are actively developing new catalysts to control the outcomes of these reactions with greater precision.
Lewis Acid Catalysis: Lewis acids are frequently used to activate this compound for reactions such as the Sakurai-Hosomi allylation. researchgate.net The development of novel and more effective Lewis acids is a continuous area of research. For example, the reaction of this compound with partially dehydroxylated sulfated zirconium oxide (SZO) generates electrophilic [TIPS][SZO] sites that act as strong Lewis acids. nih.govacs.orgscilit.comdntb.gov.ua These sites have been shown to be active in hydrodefluorination reactions. nih.govacs.org
Transition Metal Catalysis: Transition metal complexes are employed in a variety of transformations involving this compound, including cross-coupling and hydrosilylation reactions. scbt.com Research is focused on designing catalysts with specific ligands that can fine-tune the electronic and steric properties of the metal center, thereby enhancing reactivity and controlling stereoselectivity. nih.gov
Photoredox Catalysis: The use of visible light and photoredox catalysts is an emerging area for activating this compound. This approach offers a mild and often more selective alternative to traditional thermal methods. For instance, a chromium and photoredox dual catalysis system has been developed for the enantioselective addition of allylsilanes to aldehydes. researchgate.net
Enantioselective Catalysis: A significant goal is the development of chiral catalysts that can induce high levels of enantioselectivity in reactions of this compound, leading to the synthesis of optically active products.
Computational Studies for Reaction Design and Prediction
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, including reactions involving this compound. walshmedicalmedia.com
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, identify transition states, and calculate activation energies. numberanalytics.comnumberanalytics.comnsps.org.ngucl.ac.uk This provides valuable insights into the mechanisms of both established and novel reactions of this compound. For example, DFT calculations have been used to investigate the silyl-cupration of this compound.
Predicting Reactivity and Selectivity: Computational models can help predict how changes in substrate structure, catalyst, or reaction conditions will affect the outcome of a reaction. walshmedicalmedia.com This predictive power can guide experimental design, saving time and resources. Ab initio gas-phase calculations have been used to create a model for predicting the reactivity of different allylsilanes. lookchem.com These calculations showed that the gas-phase reaction of triisopropylallylsilane with acrolein and methyl acrylate (B77674) had relatively low energy barriers, which aligns with its high experimental reactivity. lookchem.comresearchgate.net
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts by predicting their potential activity and selectivity before they are synthesized and tested in the lab.
Integration with Flow Chemistry and High-Throughput Experimentation
The combination of flow chemistry and high-throughput experimentation (HTE) is revolutionizing how chemical reactions are developed and optimized.
Flow Chemistry: Performing reactions with this compound in continuous-flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.netacs.org For example, a 100-gram scale synthesis of deuterated silanes has been achieved using continuous-flow micro-tubing reactors, demonstrating the practicality of this approach. researchgate.net
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. This can significantly accelerate the discovery of optimal conditions for new transformations involving this compound.
Automation and Data Science: The integration of automated synthesis platforms with data analysis and machine learning algorithms can further enhance the efficiency of reaction optimization and discovery.
Potential in Materials Science Research (e.g., Polymer and Composite Development)
The unique properties of the triisopropylsilyl group make this compound an attractive building block for new materials with tailored properties. cymitquimica.com
Polymer Synthesis: this compound can be used as a monomer or comonomer in polymerization reactions to introduce silyl (B83357) groups into the polymer backbone. cymitquimica.comchemimpex.comambeed.com These silyl groups can enhance the thermal stability, hydrophobicity, and other properties of the resulting polymers. cymitquimica.comresearchgate.netchemimpex.com For example, it has been efficiently incorporated into copolymers, resulting in materials with high molecular weights and uniform distributions. researchgate.net
Composite Materials: As a coupling agent, this compound can improve the adhesion between organic polymers and inorganic fillers in composite materials. chemimpex.com This leads to enhanced mechanical properties and durability.
Surface Modification: The reactivity of the allyl group allows for the grafting of this compound onto surfaces, modifying their properties for applications such as creating hydrophobic coatings.
Silicon-Containing Polymers: this compound is a precursor for the synthesis of various silicon-containing polymers, which have applications as gas separation membranes and in other advanced technologies. researchgate.net
Exploration of New Reactivity Patterns and Transformations
While this compound is well-known for its role in allylation reactions, researchers are continually exploring new ways to harness its reactivity.
[2+2] Cycloadditions: Lewis acid-catalyzed reactions of N-acylaldimines with this compound have been shown to produce azetidines through a [2+2] annulation, a departure from the more common allylation product. acs.orgoup.com The N-acyl group and the bulky silicon substituent are key factors for this cyclization to occur. acs.org
Fluorohydrin Synthesis: this compound can be converted to the corresponding 3-silylfluorohydrin in a two-step sequence of epoxidation followed by treatment with a fluoride (B91410) source. semanticscholar.org This provides a route to silicon-substituted fluorohydrins, which are of interest for medicinal chemistry. semanticscholar.org
γ-Silyl Nitro Compounds: The introduction of a γ-silyl group into certain nitro compounds has been shown to enable new transformations in the presence of a Lewis acid. researchgate.net
C-H Functionalization: The development of catalytic systems that can achieve C-H functionalization in the presence of the allylsilane moiety would open up new avenues for creating complex molecules. Recent research has shown that a C-H functionalization reaction involving this compound can forge three contiguous stereocenters. nsf.gov
Radical Reactions: Exploring the participation of this compound in radical-mediated transformations could lead to the discovery of novel reaction pathways and synthetic strategies. researchgate.net
Q & A
Q. What are the common synthetic methods for preparing allyltriisopropylsilane, and what analytical techniques validate its purity and structure?
this compound is synthesized via reactions with activated silica supports under inert conditions. For example, a silica-aluminum complex reacts with this compound in pentane at 0°C under argon, followed by washing and drying to isolate the product . Analytical validation includes Al solid-state NMR to confirm bonding environments and X-ray crystallography to resolve steric and electronic interactions, such as σC-Si-σ*C-O hyperconjugation in derivatives .
Q. How does this compound participate in [3+2] cycloaddition reactions, and what catalytic conditions optimize yield?
this compound reacts with electron-deficient substrates in [3+2] cycloadditions using TiCl as a Lewis acid catalyst. Post-reaction oxidative cleavage (RuO/NaIO) and debromination (tributyltin hydride/AIBN) are critical for intermediate formation. Yield optimization requires strict control of stoichiometry and temperature gradients to mitigate decomposition risks .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
H and C NMR track alkene (δ 4.5–5.5 ppm) and Si-CH signals, while Si NMR elucidates silicon environments. High-resolution mass spectrometry (HRMS) confirms molecular weights, and X-ray crystallography resolves steric effects from isopropyl groups in crystalline derivatives .
Advanced Research Questions
Q. What solvent-induced reactivity differences are observed in this compound oxide, and how do they inform mechanistic models?
this compound oxide undergoes regiospecific ring-opening with carboxylic acids in chloroform but avoids elimination in polar solvents (methanol/acetone). X-ray structures reveal elongated C-O bonds (up to 1.502 Å) due to σC-Si-σ*C-O interactions, contrasting with allyltrimethylsilane oxide, which eliminates in polar media. Solvent selection thus dictates product distribution in esterification pathways .
Q. How can computational models explain this compound’s electronic structure and regioselectivity?
Density functional theory (DFT) and crystallographic studies highlight σ-hyperconjugation between Si-C and C-O bonds, stabilizing transition states in ring-opening reactions. Steric effects from isopropyl groups must be incorporated into models to predict regioselectivity accurately, particularly in crowded molecular environments .
Q. What challenges arise in multi-step syntheses involving this compound, and how are they addressed?
While this compound enables access to tetracyclic frameworks via [3+2] cycloadditions, oxidative cleavage (RuO/NaIO) risks decomposition. Optimizing reaction time, temperature gradients, and radical initiators (e.g., AIBN for debromination) minimizes side reactions. Stoichiometric precision is critical to avoid intermediate instability .
Key Methodological Considerations
- Synthetic Design : Prioritize inert atmospheres (argon) and low temperatures (0°C) for stability .
- Analytical Rigor : Combine NMR, HRMS, and X-ray crystallography to resolve steric and electronic effects .
- Mechanistic Insights : Use solvent polarity and computational models to predict reaction pathways and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
